molecular formula C5H5N B057733 Pyridine-d5 CAS No. 7291-22-7

Pyridine-d5

Cat. No.: B057733
CAS No.: 7291-22-7
M. Wt: 84.13 g/mol
InChI Key: JUJWROOIHBZHMG-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pyridine-d5 is primarily used as a deuterated NMR solvent in research and analyses .

Mode of Action

This compound interacts with its environment through isotropic and anisotropic motions and molecular states . These interactions are characterized thermodynamically and kinetically by solid-state NMR . The compound has been synthesized by a palladium-catalyzed H/D (hydrogen/deuterium) exchange reaction between pyridine vapor and heavy water .

Biochemical Pathways

It can be used to investigate the structure and dynamics of various biochemical systems . For example, it has been used as a probe for investigating the macrostructure and pore shapes in a layered Sn (IV) phosphonate–phosphate material .

Pharmacokinetics

It has been suggested that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of this compound’s action is the generation of NMR signals that can be used to investigate the structure and dynamics of various systems . For example, it has been used to characterize the isotropic and anisotropic motions and molecular states of a layered Sn (IV) phosphonate–phosphate material .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the H/D exchange reaction used to synthesize this compound can be affected by the temperature and pressure of the reaction environment . Additionally, the quality of the NMR signals generated by this compound can be influenced by factors such as the magnetic field strength and temperature of the NMR spectrometer .

Biochemical Analysis

Biochemical Properties

Pyridine-d5 plays a significant role in biochemical reactions, particularly as an internal standard for comparative analysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating the accurate determination of concentrations for different pyridine derivatives within a sample. The isotopic labeling of this compound allows researchers to track its interactions and effects with high precision, making it a crucial component in studies involving pyridine derivatives .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its presence can alter the function of cells by interacting with specific biomolecules, leading to changes in cellular behavior. For instance, this compound can affect the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific context. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The deuterium atoms in this compound provide a unique advantage in studying these molecular mechanisms, as they can be easily distinguished from hydrogen atoms in experimental analyses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, allowing for long-term experiments. Its degradation products can also influence cellular function, necessitating careful monitoring of its stability during experiments. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, highlighting its importance in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can serve as a useful tool for studying metabolic pathways and enzyme interactions. At high doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health. Researchers must carefully determine the appropriate dosage to avoid threshold effects and ensure accurate results in their studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. Its presence can affect the levels of metabolites and the overall metabolic flux within cells. By studying the interactions of this compound with specific enzymes, researchers can gain insights into the regulation of metabolic pathways and the role of pyridine derivatives in cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. Understanding the transport and distribution of this compound is crucial for determining its effects on cellular processes and ensuring accurate experimental results .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within cells. This localization is essential for its interactions with biomolecules and its role in biochemical reactions. By studying the subcellular localization of this compound, researchers can gain a deeper understanding of its effects on cellular function .

Preparation Methods

Pyridine-d5 is synthesized through a hydrogen-deuterium exchange reaction. This process involves the reaction of pyridine vapor with heavy water (D2O) in the presence of a palladium catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms . Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Pyridine-d5 undergoes various chemical reactions, including:

Properties

IUPAC Name

2,3,4,5,6-pentadeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993690
Record name (~2~H_5_)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a disagreeable odor; [NTP]
Record name Pyridine-d5
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13664
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

15.0 [mmHg]
Record name Pyridine-d5
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13664
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7291-22-7
Record name Pyridine-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7291-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H5)Pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_5_)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H5)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-d5
Reactant of Route 2
Pyridine-d5
Reactant of Route 3
Pyridine-d5
Reactant of Route 4
Pyridine-d5
Reactant of Route 5
Pyridine-d5
Reactant of Route 6
Pyridine-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.